molecular formula C14H13N3O3 B11847071 N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-39-8

N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11847071
CAS No.: 88758-39-8
M. Wt: 271.27 g/mol
InChI Key: IICZDAKWGXISMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both a quinoline moiety and an acryloyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common approach starts with the preparation of quinolin-8-yloxyacetic acid, which is then converted to its corresponding ester. This ester is subsequently reacted with acryloyl chloride to introduce the acryloyloxy group. The final step involves the formation of the acetimidamide moiety through a reaction with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the acryloyloxy group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the acryloyloxy group.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential pathway for its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yloxyacetic acid: Shares the quinoline moiety but lacks the acryloyloxy and acetimidamide groups.

    Acryloyloxy derivatives: Compounds with similar acryloyloxy groups but different core structures.

Uniqueness

N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88758-39-8

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate

InChI

InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17)

InChI Key

IICZDAKWGXISMU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.